N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methylbenzamide
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Overview
Description
N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methylbenzamide is a complex organic compound that belongs to the class of indole derivatives.
Preparation Methods
The synthesis of N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methylbenzamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often involve the use of organic solvents such as acetone and the presence of a base like potassium carbonate .
Chemical Reactions Analysis
N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methylbenzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methylbenzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antimicrobial and antiviral activities . In medicine, indole derivatives, including this compound, have shown promise as potential therapeutic agents for various diseases such as cancer, cardiovascular diseases, and neurological disorders . In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methylbenzamide can be compared with other similar indole derivatives. Some similar compounds include diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPB), diethyl 4-(furan-2yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPF), and diethyl-4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPP) . These compounds share similar structural features and biological activities but may differ in their specific applications and mechanisms of action . The uniqueness of this compound lies in its specific trifluoromethyl and benzamide functional groups, which may confer distinct properties and activities compared to other indole derivatives .
Properties
Molecular Formula |
C26H25F3N2O3 |
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Molecular Weight |
470.5 g/mol |
IUPAC Name |
N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C26H25F3N2O3/c1-15-9-11-17(12-10-15)31-19-13-24(3,4)14-20(32)21(19)25(23(31)34,26(27,28)29)30-22(33)18-8-6-5-7-16(18)2/h5-12H,13-14H2,1-4H3,(H,30,33) |
InChI Key |
FXXAAQCYVDSJBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)CC(C3)(C)C)C(C2=O)(C(F)(F)F)NC(=O)C4=CC=CC=C4C |
Origin of Product |
United States |
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